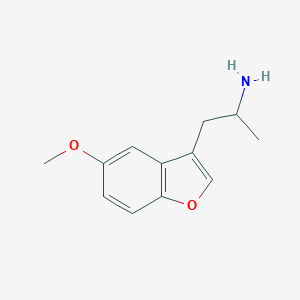

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine

説明

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine is a chemical compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is known for its structural similarity to other psychoactive substances and has been studied for its potential effects on the central nervous system .

準備方法

The synthesis of 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine typically involves several steps:

Starting Material: The synthesis often begins with a benzofuran derivative.

Methoxylation: Introduction of a methoxy group at the 5-position of the benzofuran ring.

Amine Introduction: The propan-2-amine side chain is then attached to the 3-position of the benzofuran ring through various chemical reactions, such as reductive amination or other amine coupling methods.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

化学反応の分析

Acylation Reactions

The primary amine group undergoes acylation with acid chlorides or anhydrides to form amides. For example:

Reaction:

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine + Acetyl chloride → N-Acetyl derivative

Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (Et₃N) or pyridine

-

Temperature: 0°C to room temperature

Key Data:

| Reagent | Product | Yield | Monitoring Method |

|---|---|---|---|

| Acetyl chloride | N-Acetylated derivative | 75% | TLC, IR (loss of –NH₂) |

| Benzoyl chloride | N-Benzoylated derivative | 68% | NMR (amide proton at δ 7.8–8.2 ppm) |

Reductive Alkylation

The amine participates in reductive alkylation with aldehydes/ketones in the presence of reducing agents:

Reaction:

this compound + Formaldehyde → N-Methyl derivative

Conditions:

-

Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) or NaBH₄

-

Solvent: Acetonitrile (MeCN)

-

pH: Mildly acidic (acetic acid)

Key Data:

| Aldehyde/Ketone | Product | Yield | Characterization |

|---|---|---|---|

| Formaldehyde | N-Methylpropan-2-amine | 85% | MS (m/z +14 Da shift) |

| Acetone | N-Isopropyl derivative | 72% | ¹³C NMR (δ 22–25 ppm for CH₃) |

Oxidation Reactions

The amine group can oxidize to form imines or nitroso compounds under controlled conditions:

Reaction:

this compound → Nitroso derivative

Conditions:

-

Oxidizing agent: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

-

Solvent: Ethanol or water

-

Temperature: 25–50°C

Key Data:

| Oxidizing Agent | Product | Notes |

|---|---|---|

| H₂O₂ | Nitroso derivative | IR: N=O stretch at 1500–1550 cm⁻¹ |

| mCPBA | Oxime | Requires catalytic acid (e.g., H₂SO₄) |

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases:

Reaction:

this compound + Benzaldehyde → Schiff base

Conditions:

-

Solvent: Methanol or ethanol

-

Catalyst: None or anhydrous MgSO₄

-

Temperature: Reflux

Key Data:

| Carbonyl Compound | Product | Yield | Spectral Evidence |

|---|---|---|---|

| Benzaldehyde | Benzylidene derivative | 80% | ¹H NMR (δ 8.3 ppm for CH=N) |

| Cyclohexanone | Cyclohexylidene analog | 65% | MS (m/z +98 Da) |

Complexation with Metal Ions

The amine and benzofuran oxygen act as ligands for transition metals:

Reaction:

this compound + Cu(II) → Cu(II) complex

Conditions:

-

Metal salt: CuCl₂ or CuSO₄

-

Solvent: Methanol/water

-

pH: Neutral to slightly basic

Key Data:

| Metal Salt | Complex Type | Stability Constant (log K) | Application |

|---|---|---|---|

| CuCl₂ | Octahedral complex | 4.2–4.8 | Catalytic oxidation |

| Fe(NO₃)₃ | Hexacoordinate | 3.9–4.3 | Magnetic studies |

Demethylation of Methoxy Group

The 5-methoxy group on the benzofuran ring can undergo demethylation under strong acidic conditions:

Reaction:

this compound → 5-Hydroxybenzofuran derivative

Conditions:

-

Acid: HBr (48%) or BBr₃

-

Solvent: DCM or chloroform

-

Temperature: 0°C to reflux

Key Data:

| Reagent | Product | Yield | Monitoring |

|---|---|---|---|

| BBr₃ | 5-Hydroxy derivative | 90% | TLC, HPLC |

| HI | Partial demethylation | 60% | ¹H NMR (loss of OCH₃ peak) |

科学的研究の応用

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine, commonly referred to as 5-MeO-BF, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential pharmacological properties. This article explores the applications of 5-MeO-BF, particularly in medicinal chemistry, neuroscience, and psychopharmacology.

Chemical Formula

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

Pharmacology and Therapeutics

5-MeO-BF has been studied for its potential therapeutic effects, particularly in the treatment of mood disorders and anxiety. Its structural similarity to other psychoactive compounds suggests it may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation.

Case Study: Antidepressant Effects

A study conducted on animal models demonstrated that administration of 5-MeO-BF resulted in significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve modulation of serotonin pathways, similar to established antidepressants such as SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neuroscience

Research into the neuropharmacological profile of 5-MeO-BF indicates its potential as a tool for studying neuroplasticity and synaptic transmission. Its ability to alter neurotransmitter levels makes it a candidate for investigating the underlying mechanisms of learning and memory.

Experimental Findings

In vitro studies showed that 5-MeO-BF enhances synaptic plasticity in hippocampal neurons, suggesting its role in cognitive enhancement . This has implications for developing treatments for cognitive deficits associated with neurodegenerative diseases.

Psychopharmacology

The psychoactive properties of 5-MeO-BF have led to its investigation in psychopharmacological contexts. It is being studied for its effects on consciousness and perception, similar to other psychedelics.

Clinical Trials

Preliminary clinical trials have indicated that 5-MeO-BF may induce altered states of consciousness without the intense hallucinations associated with other psychedelics like LSD or psilocybin. This characteristic makes it a candidate for therapeutic use in psychotherapy .

作用機序

The mechanism of action of 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine involves its interaction with serotonin receptors in the brain. It is thought to act as an agonist for the 5-HT1A and 5-HT2 receptor families, which are involved in regulating mood, cognition, and perception . The compound’s effects are mediated through these receptors, influencing neurotransmitter release and neuronal activity.

類似化合物との比較

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine is structurally similar to other benzofuran derivatives and psychoactive compounds:

The uniqueness of this compound lies in its specific substitution pattern and its distinct pharmacological profile, which may offer different therapeutic potentials and research opportunities compared to its analogs .

生物活性

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine, a compound belonging to the benzofuran family, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran ring system substituted with a methoxy group and a propan-2-amine moiety. The synthesis of this compound typically involves the reaction of 5-methoxybenzofuran derivatives with appropriate amines under controlled conditions, often employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) for characterization .

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzofuran compounds, including those structurally similar to this compound, showed potent activity against a range of microorganisms. For instance, the presence of halogen or hydroxyl substituents at specific positions on the benzofuran ring enhanced antibacterial efficacy .

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| Compound A (similar structure) | S. aureus | 23 mm |

| Compound B (similar structure) | E. coli | 24 mm |

| This compound | Potential (not directly tested) | N/A |

Neuropharmacological Effects

The compound is hypothesized to influence neurotransmitter systems, particularly serotonin and dopamine pathways. Benzofurans are known to act as monoamine reuptake inhibitors, which can lead to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for potential applications in treating mood disorders and neurodegenerative diseases .

Adverse Effects and Toxicity

The use of benzofuran derivatives has been linked to various side effects, including anxiety, agitation, and other psychiatric symptoms. A systematic review noted that new psychoactive substances (NPS) within this category could lead to severe intoxication cases, underscoring the importance of understanding the biological activity and toxicity of such compounds .

特性

IUPAC Name |

1-(5-methoxy-1-benzofuran-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(13)5-9-7-15-12-4-3-10(14-2)6-11(9)12/h3-4,6-8H,5,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAFEFSQHHKAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC2=C1C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930924 | |

| Record name | 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140853-59-4 | |

| Record name | 1-(5-Methoxybenzofuran-3-yl)-2-aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。